Gatifloxacin hydrochloride
Übersicht
Beschreibung
Gatifloxacin hydrochloride is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent. It is active against both Gram-positive and Gram-negative bacteria and is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria . It is a fourth-generation fluoroquinolone that inhibits the bacterial enzymes DNA gyrase and topoisomerase IV .
Synthesis Analysis
While specific synthesis details for Gatifloxacin hydrochloride were not found, it is known that Gatifloxacin is an 8-methoxy fluoroquinolone antibacterial agent . It has a broader spectrum of antibacterial activity than older fluoroquinolones like ciprofloxacin .Molecular Structure Analysis
The molecular formula of Gatifloxacin hydrochloride is C19H23ClFN3O4 . Its average mass is 411.855 Da and its monoisotopic mass is 411.136108 Da .Chemical Reactions Analysis
A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of Gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms . Substantial degradation was observed during oxidative hydrolysis .Physical And Chemical Properties Analysis
Gatifloxacin hydrochloride has a molecular weight of 411.86 . It is soluble in DMSO (4 mg/mL) and water (20 mg/mL) .Wissenschaftliche Forschungsanwendungen
1. Sensing and Quantification in Wastewater Effluents
- Application Summary : Gatifloxacin hydrochloride (GTF) is determined in real wastewater effluents using membrane-sensitive electrodes .
- Methods of Application : Two ion-selective electrodes (ISEs) were fabricated using phosphotungstic acid (PTA) and sodium tetraphenylborate (TPB) for selective determination of GTF in factory wastewater effluents . The performance of the membranes was optimized and a validation scheme that followed IUPAC guidelines was implemented .
- Results : The fabricated membranes quantified GTF in a concentration range of 1 – 104 μM, with GTF-PTA and GTF-TPB electrodes showing gradients of 56.6 ± 0.40 and 57.8 ± 0.50 mV/decade, respectively . The sensors showed excellent working criteria in a pH range of one to five .
2. Simultaneous Estimation with Ambroxol Hydrochloride
- Application Summary : A spectrophotometric method has been developed for simultaneous estimation of gatifloxacin (GFC) and ambroxol hydrochloride (AMB) .
- Methods of Application : The method involved solving simultaneous equations based on measurement of absorbance at two wavelengths 286nm and 242 nm, max of GFC and AMB respectively . Beer’s law was obeyed in the concentration range of 4-16 μg/ml and 10 – 50 μg/ml for GFC and AMB respectively .
- Results : Statistical analysis proved the method was precise, reproducible, selective, specific, and accurate for analysis of GFC and AMB .
3. Treatment of Uncomplicated Gonorrhoea
- Application Summary : Gatifloxacin has been used in the treatment of uncomplicated gonorrhoea .
- Methods of Application : A large randomised trial was conducted where single-dose treatment with gatifloxacin (400 or 600mg) was compared with a single 400mg dose of ofloxacin .
- Results : Preliminary data showed that gatifloxacin was as effective as ofloxacin in treating men and women with uncomplicated gonorrhoea .
4. Hydrotropic Solubilization
- Application Summary : Hydrotropic solubilization technique has been employed to solubilize the poorly water-soluble fluoroquinolone antibiotic gatifloxacin .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
5. Clinical Pharmacology
- Application Summary : Gatifloxacin is an advanced-generation, 8-methoxy fluoroquinolone that is active against a broad spectrum of pathogens, including antibiotic-resistant Streptococcus pneumoniae . It has been chemically engineered to optimize its safety and pharmacokinetic profiles .
- Methods of Application : Gatifloxacin has high oral bioavailability (96%), and, therefore, oral and intravenous formulations are bioequivalent and interchangeable . It has a large volume of distribution (∼1.8 L/kg), low protein binding (∼20%), and broad tissue distribution and is primarily excreted unchanged in the urine (>80%) .
- Results : Gatifloxacin can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly . In vitro experiments and clinical studies indicate that gatifloxacin does not interact with drugs metabolized by the cytochrome P450 enzyme family .
6. Management of Dry Eye Infection
- Application Summary : Gatifloxacin-loaded polyacrylonitrile nanofiber has been developed for the management of dry eye infection .
- Methods of Application : The nanofibers were characterized for morphology, drug entrapment, swelling behavior, drug release, oxygen permeability, biodegradability, antimicrobial potential, and sterility . In vivo antibacterial activity, corneal healing characteristics, and tear quality profiles were also used to determine in vivo safety and efficacy .
- Results : The drug-loaded nanofiber showed better antibacterial activity, corneal healing, and tear film stability than the commercial eye drop . The study concluded that the Gatifloxacin-loaded polyacrylonitrile nanofiber has good application prospects in the treatment of dry eye due to its safety and controlled drug release profile .
7. Treatment of Acute Respiratory Infections
- Application Summary : Gatifloxacin is a new 8-methoxy fluoroquinolone that exhibits enhanced activity against clinically relevant pathogens, including such common respiratory pathogens as Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Chlamydia pneumoniae, Moraxella catarrhalis, and Legionella spp . It has been shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis .
- Methods of Application : Gatifloxacin is administered as a racemate, and there are no antibacterial or pharmacokinetic differences between the R- and S-enantiomers . At doses of 200–800 mg, the pharmacokinetics of gatifloxacin are linear, time-independent, and predictable, and have low intersubject variability .
- Results : Clinical cure rates in all trials of patients treated with gatifloxacin were ∼90% or higher .
8. Broad Spectrum Antibiotic
- Application Summary : Gatifloxacin, along with gemifloxacin and moxifloxacin, are the newest fluoroquinolones and show excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-negative aerobic organisms, and Bacteroides fragilis . These agents may be administered as oral and/or intravenous formulations with excellent bioavailability .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Gatifloxacin hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Zukünftige Richtungen
Gatifloxacin has an extended spectrum of antibacterial activity and provides better coverage of Gram-positive organisms (e.g., S. pneumoniae) than some older fluoroquinolones . It has favorable pharmacokinetic properties, is administered once daily, and is at least as well tolerated as other fluoroquinolones . It is a useful addition to the fluoroquinolones currently available for use in the clinical setting and has an important role in the management of adult patients with various bacterial infections .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gatifloxacin hydrochloride | |
CAS RN |
121577-32-0 | |
Record name | Gatifloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GATIFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.